Bis(dichloromethyl) ether

Vue d'ensemble

Description

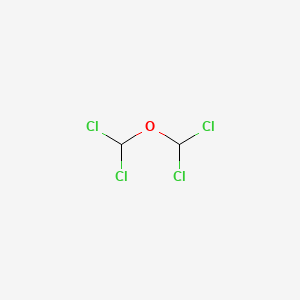

Bis(dichloromethyl) ether is an organic compound with the chemical formula C₂H₄Cl₂O. It is a colorless liquid with a suffocating odor and belongs to the class of chloroalkyl ethers . This compound is known for its high reactivity and has been extensively used in various chemical syntheses. it is also recognized as a potent carcinogen, which has led to a significant reduction in its industrial production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(dichloromethyl) ether can be synthesized through the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid . Another method involves the Blanc chloromethylation reaction, where formaldehyde (in the form of paraformaldehyde or formalin) reacts with concentrated hydrochloric acid .

Industrial Production Methods: Historically, this compound was produced on a large scale for use in various industrial applications. due to its carcinogenic properties, its production has been largely discontinued .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

BCME undergoes rapid hydrolysis in the presence of water or moisture, forming formaldehyde and hydrochloric acid (HCl) as primary products . This reaction is critical for understanding its environmental persistence and toxicity:

Key Characteristics of Hydrolysis:

Substitution Reactions

BCME acts as a potent alkylating agent, participating in nucleophilic substitution (S<sub>N</sub>2) reactions due to its electron-deficient chloromethyl groups .

Common Nucleophiles and Products:

Thermal Decomposition

At elevated temperatures (>150°C), BCME decomposes exothermically, releasing toxic gases such as HCl, chlorine, and phosgene (COCl<sub>2</sub>) :

Decomposition Hazards:

Reactivity with Other Chemicals

BCME exhibits incompatibilities with:

Applications De Recherche Scientifique

Industrial Applications

-

Chemical Intermediate :

- BCME is primarily used as a chemical intermediate in the synthesis of various polymers and resins. Historically, it was involved in crosslinking cellulose and preparing styrene-based polymers .

- It also plays a role in the manufacture of flame-retardant fabrics and surface treatments for vulcanized rubber to enhance adhesion .

- Laboratory Reagent :

- Manufacturing Processes :

Toxicological Profile

BCME is recognized for its carcinogenic properties. Studies indicate that it can induce tumors in laboratory animals through various exposure routes:

- Inhalation Studies : Rats exposed to low concentrations of BCME developed lung tumors after short-term exposure .

- Carcinogenicity Evidence : Epidemiological studies have linked occupational exposure to BCME with increased lung cancer incidence among workers . The International Agency for Research on Cancer (IARC) classifies BCME as a human carcinogen based on sufficient evidence from animal studies .

Table 1: Summary of Carcinogenic Studies on BCME

| Study Reference | Animal Model | Exposure Route | Tumor Type Observed | Findings |

|---|---|---|---|---|

| Kuschner et al. (1975) | Rat (Sprague-Dawley) | Inhalation | Lung adenomas | Increased incidence at 0.1 ppm exposure |

| Van Duuren et al. (1969) | Mouse (ICR/Ha Swiss) | Skin application | Sarcomas | Tumor development after single application |

| Leong et al. (1981) | Rat | Inhalation | Respiratory tract tumors | Significant tumor formation after 6 months |

Notable Findings

- Long-term inhalation exposure has shown that even low levels of BCME can lead to significant health effects, including respiratory distress and increased tumor incidence .

- The latency period for cancer development post-exposure can extend up to 20 years, emphasizing the long-term risks associated with BCME exposure .

Regulatory Status

Due to its hazardous nature, the use of BCME is heavily regulated. The U.S. Environmental Protection Agency (EPA) has established guidelines for its handling and exposure limits, particularly in industrial settings where it is still utilized .

Mécanisme D'action

The mechanism by which bis(dichloromethyl) ether exerts its effects involves its high reactivity with nucleophiles. The chloro groups in the compound make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products . Its carcinogenic properties are attributed to its ability to alkylate DNA, leading to mutations and cancer .

Comparaison Avec Des Composés Similaires

Bis(chloromethyl) ether (C₂H₄Cl₂O): Similar in structure but with different reactivity and applications.

Dichloromethyl ether (C₂H₄Cl₂O): Another chloroalkyl ether with similar properties.

Uniqueness: Bis(dichloromethyl) ether is unique due to its high reactivity and its potent carcinogenic properties. While other chloroalkyl ethers may share similar chemical properties, this compound’s carcinogenicity sets it apart .

Activité Biologique

Bis(dichloromethyl) ether, also known as bis(chloromethyl) ether (BCME), is a potent alkylating agent recognized for its significant biological activity, particularly its carcinogenic potential. This compound has been extensively studied for its toxicological effects, primarily through inhalation and dermal exposure. The following sections provide a detailed overview of its biological activity, including toxicological profiles, case studies, and research findings.

- Chemical Formula : C₂H₂Cl₄O

- Molecular Weight : 183.93 g/mol

- CAS Number : 542-88-1

BCME acts as a strong alkylating agent, modifying DNA and leading to mutations. Its mechanism of action is similar to other known carcinogens, involving the formation of DNA adducts that can initiate tumorigenesis. The rapid hydrolysis of BCME in biological fluids results in the production of hydrochloric acid and formaldehyde, which contribute to its toxic effects on epithelial tissues .

Health Effects

The health effects associated with BCME exposure are well-documented in both human and animal studies:

- Carcinogenicity : Classified as a Group A carcinogen by the EPA, BCME has been linked to increased incidences of lung cancer in occupational settings. Epidemiological studies indicate that workers exposed to BCME exhibit a tenfold increase in lung cancer risk, particularly small-cell lung carcinoma .

- Respiratory Effects : Acute exposure can lead to irritation of the respiratory tract, chronic bronchitis, and pulmonary edema. Animal studies have shown that inhalation of BCME can cause significant respiratory distress and lung damage .

- Neurological Effects : Exposure has been associated with neurological disturbances such as irritability and subarachnoid hemorrhaging in animal models .

Summary of Sensitive Targets

The following table summarizes the sensitive targets affected by BCME:

| Target System | Effects Observed |

|---|---|

| Respiratory System | Tracheal hyperplasia, pneumonitis, lung tumors |

| Nervous System | Irritability, subarachnoid hemorrhage |

| Cancer | Lung cancer (small-cell type), nasal cavity carcinoma |

Case Studies

- Occupational Exposure Studies : Numerous studies have documented the carcinogenic effects of BCME among workers in industries where it was used. For instance, a study indicated that workers exposed for over 15 years had significantly elevated risks for developing lung cancer compared to unexposed individuals .

- Animal Studies : In laboratory settings, mice exposed to BCME via inhalation or skin application developed tumors at the site of exposure. Rats exhibited increased incidences of respiratory tract tumors following similar exposure routes .

Research Findings

Research highlights the following critical findings regarding BCME's biological activity:

- Carcinogenic Evidence : Both human epidemiological data and animal studies provide sufficient evidence for BCME's carcinogenicity. Tumors have been observed at the exposure site in multiple animal models .

- Latency Period : The latency period for cancer development post-exposure is notably short, often manifesting within 15–20 years after initial contact with the compound .

- Genotoxicity : Studies indicate that BCME is mutagenic in bacterial assays, reinforcing its classification as a potent genotoxic agent capable of inducing DNA damage .

Propriétés

IUPAC Name |

dichloro(dichloromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYGSMOFSFOEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339727 | |

| Record name | Bis(dichloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20524-86-1 | |

| Record name | Bis(dichloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.